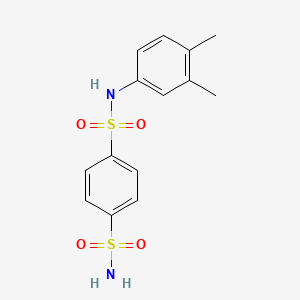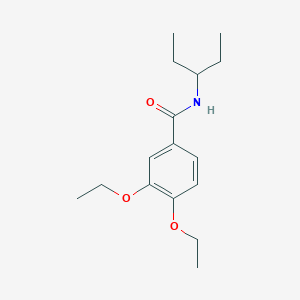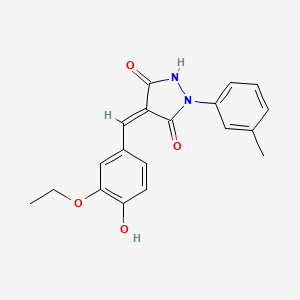![molecular formula C19H25N3O2 B5804381 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria. However, due to its high potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States.
作用机制
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and euphoria. It also activates the kappa-opioid receptor, which can produce dysphoria and hallucinations. The exact mechanism of action of 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also produces a sense of euphoria and well-being, which can lead to addiction and dependence with repeated use. 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has been shown to have a high affinity for the mu-opioid receptor, and is more potent than morphine in producing analgesia.
实验室实验的优点和局限性
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It can be used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, its high potential for abuse and addiction make it a challenging substance to work with, and it should only be used in a controlled laboratory setting by trained professionals.
未来方向
There are several future directions for research on 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone, including the development of new opioid drugs that are less addictive and have fewer side effects. Researchers are also investigating the use of 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone in the treatment of chronic pain and other medical conditions. Additionally, studies are being conducted to better understand the mechanisms of opioid receptor activation and the development of tolerance and dependence, which could lead to the development of new treatments for addiction and overdose.
合成方法
The synthesis of 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone involves several steps, including the reaction of 4-chlorobutyryl chloride with morpholine to form 4-(4-morpholinyl)butyryl chloride. This intermediate is then reacted with 2,6-dimethyl-4-(3-nitrophenyl)pyridine to form 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone. The synthesis process requires specialized equipment and expertise, and should only be attempted by trained professionals in a controlled laboratory setting.
科学研究应用
2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has been studied extensively for its analgesic effects, and has been found to be a potent agonist of the mu-opioid receptor. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioid drugs. 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has been used in research studies to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence.
属性
IUPAC Name |
2,6-dimethyl-1-(3-morpholin-4-ylpropyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-18(17-7-4-3-5-8-17)19(23)20-16(2)22(15)10-6-9-21-11-13-24-14-12-21/h3-5,7-8H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYHKNDGAOWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCCN2CCOCC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrimidin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)



![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)



![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)